1-(4-Fluorophenyl)propane-2-sulfonyl chloride
Description
1-(4-Fluorophenyl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone with a sulfonyl chloride (-SO₂Cl) group at position 2 and a 4-fluorophenyl substituent at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters via nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H10ClFO2S |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(4-fluorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
MKXYSPSJKIBNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)propane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. This method is efficient and yields the desired sulfonyl chloride in good purity . Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent . Industrial production methods often employ these reagents due to their effectiveness and cost-efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: While direct oxidation or reduction of sulfonyl chlorides is less common, they can participate in redox reactions when part of more complex molecules.
Scientific Research Applications
1-(4-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving sulfonamide linkages.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in agrochemicals and dyes.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in many biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)propane-2-sulfonyl chloride | C₉H₁₀ClFO₂S | ~236.69* | Not explicitly listed | Para-fluorophenyl, propane backbone |
| 1-(3-Fluorophenyl)propane-2-sulfonyl chloride | C₉H₁₀ClFO₂S | 236.69 | 1602292-84-1 | Meta-fluorophenyl isomer |
| 4'-Fluoro-1,1'-biphenyl-4-sulfonyl chloride | C₁₂H₈ClFO₂S | 270.71 | 2794749 (PubChem) | Biphenyl system, para-fluorine |
| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | C₉H₁₀ClFO₃S | 252.69 | 1781100-57-9 | Ethane backbone, methoxy group |
| Propane-2-sulfonyl chloride | C₃H₇ClO₂S | 142.60 | 10147-37-2 | No aromatic substituents |
*Estimated based on structural similarity to .
Biological Activity
1-(4-Fluorophenyl)propane-2-sulfonyl chloride, also known as 4-fluorobenzenesulfonyl chloride , is a sulfonyl chloride compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C9H10ClFO2S
- Molecular Weight : 232.69 g/mol
- IUPAC Name : 1-(4-fluorophenyl)propane-2-sulfonyl chloride
The biological activity of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of various enzymes and receptors, which are crucial in numerous biological pathways.
Biological Activities
-
Antiviral Activity
- Research has indicated that compounds similar to 1-(4-Fluorophenyl)propane-2-sulfonyl chloride exhibit antiviral properties. For instance, studies involving analogs have demonstrated significant inhibitory effects against viruses such as chikungunya virus (CHIKV), with structure-activity relationship (SAR) studies revealing that fluorinated analogs enhance activity compared to their non-fluorinated counterparts .
-
Antimicrobial Properties
- The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that sulfonyl chlorides can inhibit bacterial growth by disrupting cell wall synthesis and function, although specific data on 1-(4-Fluorophenyl)propane-2-sulfonyl chloride remains limited.
- Cytotoxic Effects
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study focused on the antiviral efficacy of various sulfonamide derivatives, including those related to 1-(4-Fluorophenyl)propane-2-sulfonyl chloride, revealed that the fluorinated derivatives exhibited enhanced potency against CHIKV. The study utilized Vero cells to assess cytopathogenic effects and reported a notable selectivity index for certain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
